![molecular formula C4H4BrClN2 B1524667 3-Bromo-4-chloro-5-methyl-1h-pyrazole CAS No. 740807-52-7](/img/structure/B1524667.png)
3-Bromo-4-chloro-5-methyl-1h-pyrazole
Overview
Description
3-Bromo-4-chloro-5-methyl-1h-pyrazole is a chemical compound with the molecular formula C4H4BrClN2 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 3-(4-bromophenyl)-5-methyl-1H-pyrazole was synthesized by dissolving it in ethanol, slowly heating, and left to crystallize .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-5-methyl-1h-pyrazole consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . The bromine and chlorine atoms are attached to the carbon atoms of the pyrazole ring .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-chloro-5-methyl-1h-pyrazole include a molecular weight of 195.45 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C . The solubility of similar compounds in methanol has been reported .Scientific Research Applications
Synthesis of Antituberculosis Agents
3-Bromo-4-chloro-5-methyl-1H-pyrazole: is utilized in the synthesis of compounds with antituberculosis properties. Pyrazole derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Development of Antimicrobial Compounds
Researchers have explored the use of this pyrazole derivative in creating antimicrobial agents. Due to its structural versatility, it can be incorporated into molecules designed to combat various bacterial infections .
Antifungal Applications
The compound’s unique structure makes it a candidate for the development of antifungal medications. Its incorporation into larger molecules can enhance their ability to inhibit the growth of pathogenic fungi .
Anti-inflammatory Medications
The pyrazole ring is a common feature in many anti-inflammatory drugs3-Bromo-4-chloro-5-methyl-1H-pyrazole can serve as a precursor in synthesizing new anti-inflammatory agents, potentially leading to drugs with fewer side effects or increased potency .
Anticancer Research
This pyrazole derivative is also significant in anticancer research. It can be used to synthesize novel compounds that may inhibit cancer cell growth or proliferation .
Antidiabetic Drug Synthesis
The synthesis of antidiabetic drugs often involves pyrazole derivatives3-Bromo-4-chloro-5-methyl-1H-pyrazole could be used to create new molecules that help regulate blood sugar levels in diabetic patients .
Safety and Hazards
The safety information for 3-Bromo-4-chloro-5-methyl-1h-pyrazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets .
Mode of Action
Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
It’s worth noting that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
The broader class of pyrazoles has been associated with a wide range of biological activities .
properties
IUPAC Name |
3-bromo-4-chloro-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2/c1-2-3(6)4(5)8-7-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZHAULVLLYOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.